molecular formula C20H23N5OS B6167324 8-{[3-(dimethylamino)propyl]amino}-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one CAS No. 380455-04-9

8-{[3-(dimethylamino)propyl]amino}-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No. B6167324
CAS RN: 380455-04-9
M. Wt: 381.5
InChI Key:
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Description

The compound is a complex organic molecule with multiple rings and functional groups. The presence of the 3-(dimethylamino)propyl group suggests that it might have applications in the synthesis of agrochemicals and surfactants .

Safety and Hazards

3-(Dimethylamino)propylamine is known to be a skin irritant and can cause burns by all exposure routes. It’s also flammable and harmful if swallowed .

Future Directions

The future directions for this compound would depend on its specific applications. Given the versatility of the 3-(dimethylamino)propyl group, it could potentially be used in the development of new surfactants, agrochemicals, or other products .

properties

IUPAC Name

8-[3-(dimethylamino)propylamino]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-12-13(2)27-19-16(12)20(26)25-18(22-19)15-9-6-5-8-14(15)17(23-25)21-10-7-11-24(3)4/h5-6,8-9H,7,10-11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIFNWRTUCZOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)NCCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364534
Record name GNF-Pf-2328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380455-04-9
Record name NSC749169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GNF-Pf-2328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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